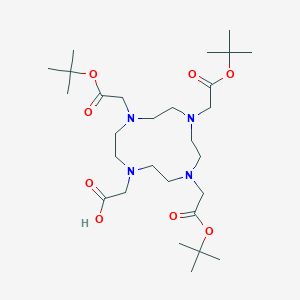

Tri-tert-butyl 1,4,7,10-tétraazacyclododécane-1,4,7,10-tétraacétate

Vue d'ensemble

Description

DOTA-tri(t-butyl ester): , également connu sous le nom d'acide 1,4,7,10-tétraazacyclododécane-1,4,7-tris-tert-butylacetate-10-acétique, est un composé macrocyclique largement utilisé dans les domaines de la chimie et de la médecine. C'est un dérivé du DOTA (acide 1,4,7,10-tétraazacyclododécane-1,4,7,10-tétraacétique), connu pour sa capacité à former des complexes stables avec les ions métalliques. Cette propriété fait du DOTA-tri(t-butyl ester) un élément essentiel dans le développement d'agents d'imagerie et de composés thérapeutiques .

Applications De Recherche Scientifique

Chimie: DOTA-tri(t-butyl ester) est utilisé comme agent chélatant dans la synthèse de complexes métalliques. Ces complexes sont étudiés pour leur stabilité et leur réactivité, qui sont importantes pour diverses applications chimiques .

Biologie: En recherche biologique, DOTA-tri(t-butyl ester) est utilisé pour marquer les biomolécules telles que les peptides et les protéines. Les biomolécules marquées sont utilisées dans des études portant sur la liaison des récepteurs, l'activité enzymatique et l'absorption cellulaire .

Médecine: Le composé est largement utilisé dans le développement d'agents d'imagerie pour la tomographie par émission de positons (TEP) et l'imagerie par résonance magnétique (IRM). Il est également utilisé dans la synthèse d'agents thérapeutiques pour la radiothérapie ciblée .

Industrie: Dans le secteur industriel, DOTA-tri(t-butyl ester) est utilisé dans la production d'agents diagnostiques et thérapeutiques. Il est également utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques .

Mécanisme d'action

Mécanisme: DOTA-tri(t-butyl ester) exerce ses effets en formant des complexes stables avec les ions métalliques. La structure macrocyclique du composé confère une grande stabilité aux complexes métalliques, ce qui est essentiel pour leur utilisation dans les applications d'imagerie et thérapeutiques .

Cibles moléculaires et voies: Les principales cibles moléculaires de DOTA-tri(t-butyl ester) sont les ions métalliques tels que le gallium, l'indium et l'yttrium. Le composé forme des complexes avec ces ions, qui peuvent ensuite être utilisés pour cibler des voies ou des tissus biologiques spécifiques dans l'organisme .

Analyse Biochimique

Biochemical Properties

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate can be employed to prepare gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine), which is used as a contrast agent for magnetic resonance imaging (MRI) . It can also be used to prepare DOTA-conjugates of ursolic acid and ZD 2 peptide 64 Cu-DOTA conjugates . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

It is known to be involved in the preparation of various complexes , but the details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not specified in the available literature.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du DOTA-tri(t-butyl ester) implique généralement la réaction du cyclène (1,4,7,10-tétraazacyclododécane) avec le bromoacétate de tert-butyle. La réaction est effectuée en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium. Le produit résultant est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne .

Méthodes de production industrielle: Dans les milieux industriels, la production de DOTA-tri(t-butyl ester) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes de purification pour garantir un rendement élevé et une pureté optimale. Le composé est souvent produit en vrac et fourni aux laboratoires de recherche et aux sociétés pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions: DOTA-tri(t-butyl ester) subit diverses réactions chimiques, notamment:

Réactions de substitution: Les groupes esters tert-butyle peuvent être remplacés par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactions de complexation: Le composé forme des complexes stables avec les ions métalliques tels que le gallium, l'indium et l'yttrium. .

Réactifs et conditions courants:

Réactions de substitution: Des réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium sont utilisés dans des conditions douces pour remplacer les groupes esters tert-butyle.

Réactions de complexation: Les sels métalliques tels que le chlorure de gallium ou le chlorure d'indium sont utilisés en présence d'un solvant approprié comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO)

Principaux produits formés:

Réactions de substitution: Les principaux produits sont des dérivés du DOTA avec différents groupes fonctionnels remplaçant les esters tert-butyle.

Réactions de complexation: Les principaux produits sont des complexes métal-DOTA, qui sont utilisés dans les applications d'imagerie et thérapeutiques

Mécanisme D'action

Mechanism: DOTA-tri(t-butyl ester) exerts its effects by forming stable complexes with metal ions. The macrocyclic structure of the compound provides a high degree of stability to the metal complexes, which is essential for their use in imaging and therapeutic applications .

Molecular Targets and Pathways: The primary molecular targets of DOTA-tri(t-butyl ester) are metal ions such as gallium, indium, and yttrium. The compound forms complexes with these ions, which can then be used to target specific biological pathways or tissues in the body .

Comparaison Avec Des Composés Similaires

Composés similaires:

- DOTA (acide 1,4,7,10-tétraazacyclododécane-1,4,7,10-tétraacétique)

- DO3A (acide 1,4,7,10-tétraazacyclododécane-1,4,7-tris-acétique)

- NOTA (acide 1,4,7-triazacyclononane-1,4,7-triacétique)

Comparaison:

- DOTA: DOTA-tri(t-butyl ester) est un dérivé du DOTA avec des groupes esters tert-butyle. Cette modification améliore la solubilité et la réactivité du composé, le rendant plus adapté à certaines applications .

- DO3A: DO3A est similaire au DOTA mais avec un groupe acide acétique de moins. DOTA-tri(t-butyl ester) offre un degré de stabilité plus élevé aux complexes métalliques par rapport au DO3A .

- NOTA: NOTA possède un cycle macrocyclique plus petit que celui du DOTA. DOTA-tri(t-butyl ester) offre de meilleures propriétés de complexation avec les ions métalliques de plus grande taille par rapport au NOTA .

Activité Biologique

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (often abbreviated as DOTA-tris(t-butyl ester)) is a compound of significant interest in the fields of medicinal chemistry and radiopharmaceuticals. Its unique structure allows it to form stable complexes with various metal ions, particularly lanthanides and actinides, making it valuable for applications in imaging and therapy.

- Molecular Formula : C28H52N4O8

- Molecular Weight : 572.74 g/mol

- CAS Number : 137076-54-1

- Purity : ≥95% (T)

- Physical Form : Crystalline solid

DOTA-tris(t-butyl ester) functions primarily through its ability to chelate metal ions. The tetraazacyclododecane ring structure provides multiple nitrogen donor atoms that can effectively bind to metal ions. This property is particularly useful in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.

1. Metal Ion Complexation

DOTA derivatives are known for their high stability constants with metal ions. For instance:

- Gadolinium (Gd) complexes are used as contrast agents in magnetic resonance imaging (MRI).

- Copper (Cu) complexes are explored for positron emission tomography (PET).

The stability of these complexes is crucial for ensuring that the metal ion remains bound during circulation in biological systems, minimizing toxicity and enhancing imaging quality.

2. Cellular Uptake and Distribution

Studies have shown that DOTA-conjugated compounds can be effectively taken up by cells. For example:

- DOTA-conjugated peptides demonstrated enhanced cellular uptake compared to non-conjugated counterparts due to receptor-mediated endocytosis.

- The lipophilicity imparted by the tert-butyl groups aids in membrane permeability.

3. Therapeutic Applications

DOTA derivatives are being investigated for their potential in targeted alpha therapy (TAT). The ability to deliver radioactive isotopes directly to cancer cells allows for localized treatment with minimal damage to surrounding healthy tissue.

Case Study 1: Imaging with Gadolinium-DOTA

A study conducted on patients undergoing MRI showed that Gadolinium-DOTA provided superior contrast enhancement compared to traditional agents. The study highlighted the safety profile and efficacy of DOTA-based agents in clinical settings.

Case Study 2: Targeted Therapy with Copper-DOTA

Research involving Cu-DOTA conjugates demonstrated promising results in targeting specific cancer cells. In vitro studies indicated significant cytotoxic effects on cancer cell lines while sparing normal cells, suggesting a potential for targeted therapies.

Data Table: Stability Constants of DOTA Complexes

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Gd(III) | 22.0 | MRI Contrast Agent |

| Cu(II) | 19.5 | PET Imaging |

| Lu(III) | 21.0 | Radiotherapy |

Propriétés

IUPAC Name |

2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUXZXMKYMSWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469329 | |

| Record name | [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137076-54-1 | |

| Record name | [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVY7P26TWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate contribute to the anti-thrombogenic properties of the endothelium-mimicking surface?

A: Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate acts as a chelating agent for copper ions (Cu2+). This complex, denoted as DTris@Cu in the study, is then grafted onto the surface of the medical device. DTris@Cu possesses the ability to generate nitric oxide (NO). [] Nitric oxide is a known vasodilator and inhibitor of platelet aggregation, playing a crucial role in the natural anti-thrombogenic properties of healthy endothelium. By releasing NO, the modified surface actively combats thrombosis.

Q2: What are the advantages of combining Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate with Hyaluronic Acid in this application?

A: The research utilizes a two-pronged approach to mimic the endothelium. Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate, through its copper complex, provides the "active attack" by generating NO. Hyaluronic acid (HA), on the other hand, contributes to the "zone defense." HA is a major component of the glycocalyx, a protective layer on the endothelial surface that repels platelets and other cells. [] By incorporating HA into the surface modification, the researchers created a physical barrier against thrombosis and biofouling, further enhancing the efficacy of the NO release.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.